4-[(1-{[2-(trifluoromethyl)phenyl]methyl}azetidin-3-yl)oxy]pyridine
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Overview
Description
4-[(1-{[2-(trifluoromethyl)phenyl]methyl}azetidin-3-yl)oxy]pyridine is a synthetic organic compound characterized by the presence of a pyridine ring and an azetidine moiety linked through an ether bond. The trifluoromethyl group attached to the phenyl ring imparts unique chemical properties, making this compound of interest in various fields of scientific research.
Mechanism of Action
Target of Action
It’s known that compounds with similar structures are often used in the synthesis of various pharmaceutical and agrochemical products .
Mode of Action
Similar compounds have been used as reactants for the preparation of aminopyridines via amination reactions . They also serve as catalytic ligands for regioselective preparation of tetramethylbiphenyls via aerobic oxidative coupling of xylene catalyzed by palladium .
Biochemical Pathways
Compounds with similar structures have been used in suzuki–miyaura (sm) coupling reactions . This reaction is a type of palladium-catalyzed cross-coupling process, which forms carbon-carbon bonds by coupling boronic acids with organic halides .
Pharmacokinetics
The physicochemical properties of similar compounds, such as trifluoromethylpyridines, have been noted to contribute to their biological activities .
Result of Action
It’s known that similar compounds have been used in the synthesis of various pharmaceutical and agrochemical products .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(1-{[2-(trifluoromethyl)phenyl]methyl}azetidin-3-yl)oxy]pyridine typically involves multiple steps, starting with the preparation of the azetidine intermediate. One common method includes the reaction of 2-(trifluoromethyl)benzyl chloride with azetidine in the presence of a base such as sodium hydride. This intermediate is then reacted with 4-hydroxypyridine under basic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-[(1-{[2-(trifluoromethyl)phenyl]methyl}azetidin-3-yl)oxy]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring or the azetidine moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydride as a base in aprotic solvents like dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of reduced derivatives such as alcohols.
Substitution: Formation of substituted pyridine or azetidine derivatives.
Scientific Research Applications
4-[(1-{[2-(trifluoromethyl)phenyl]methyl}azetidin-3-yl)oxy]pyridine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
- 4-(Trifluoromethyl)pyridine
- 2-Fluoro-4-(trifluoromethyl)pyridine
- 4-(3-Phenylpropyl)pyridine
Uniqueness
4-[(1-{[2-(trifluoromethyl)phenyl]methyl}azetidin-3-yl)oxy]pyridine stands out due to the presence of both the azetidine and pyridine rings, along with the trifluoromethyl group. This combination imparts unique chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
4-[1-[[2-(trifluoromethyl)phenyl]methyl]azetidin-3-yl]oxypyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15F3N2O/c17-16(18,19)15-4-2-1-3-12(15)9-21-10-14(11-21)22-13-5-7-20-8-6-13/h1-8,14H,9-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSOAKYMVFDHRMM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1CC2=CC=CC=C2C(F)(F)F)OC3=CC=NC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15F3N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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